molecular formula C15H21BrO3 B8623120 Ethyl 4-((6-bromohexyl)oxy)benzoate

Ethyl 4-((6-bromohexyl)oxy)benzoate

Cat. No. B8623120
M. Wt: 329.23 g/mol
InChI Key: QLQZHOCCTBIRPH-UHFFFAOYSA-N
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Patent
US05489585

Procedure details

An amount of 16.6 g (100 mmol) of ethyl 4-hydroxybenzoate, 122 g (500 mmol) of 1,6-dibromohexane, 10.0 g of K2CO3 (finely powdered in a mortar and dried) are heated under reflux in 75 ml of absolute acetone. After 20 hours, first the acetone and then the excess of dibromohexane are removed by distillation at 15 mmHg. The crude product is purified in a high vacuum by means of a bulb tube distillation apparatus. After recrystallization from a little ethanol and drying in vacuo over P4O10, about 10 g of analytically pure product are obtained. The melting point is in the room temperature range.
Quantity
16.6 g
Type
reactant
Reaction Step One
Quantity
122 g
Type
reactant
Reaction Step Two
Name
Quantity
10 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:12]=[CH:11][C:5]([C:6]([O:8][CH2:9][CH3:10])=[O:7])=[CH:4][CH:3]=1.[Br:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19]Br.C([O-])([O-])=O.[K+].[K+]>>[Br:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][O:1][C:2]1[CH:3]=[CH:4][C:5]([C:6]([O:8][CH2:9][CH3:10])=[O:7])=[CH:11][CH:12]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
16.6 g
Type
reactant
Smiles
OC1=CC=C(C(=O)OCC)C=C1
Step Two
Name
Quantity
122 g
Type
reactant
Smiles
BrCCCCCCBr
Step Three
Name
Quantity
10 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
dried)
TEMPERATURE
Type
TEMPERATURE
Details
are heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux in 75 ml of absolute acetone
CUSTOM
Type
CUSTOM
Details
first the acetone and then the excess of dibromohexane are removed by distillation at 15 mmHg
CUSTOM
Type
CUSTOM
Details
The crude product is purified in a high vacuum by means of a bulb tube
DISTILLATION
Type
DISTILLATION
Details
distillation apparatus
CUSTOM
Type
CUSTOM
Details
After recrystallization from a little ethanol
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
drying in vacuo over P4O10, about 10 g of analytically pure product
CUSTOM
Type
CUSTOM
Details
are obtained
CUSTOM
Type
CUSTOM
Details
is in the room temperature range

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
Smiles
BrCCCCCCOC1=CC=C(C(=O)OCC)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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